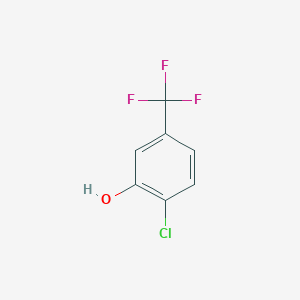

2-Chloro-5-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIZARUATMVYRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193884 | |

| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40889-91-6 | |

| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040889916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Chloro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-(trifluoromethyl)phenol, an organic building block utilized in various research and industrial applications.[1] This guide consolidates key data into a structured format, outlines general experimental methodologies for phenol characterization, and presents logical workflows for analysis.

Chemical Identity and General Properties

This compound is a substituted phenol featuring both a chlorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical behavior and physical properties. The trifluoromethyl group, in particular, enhances lipophilicity, which can be a valuable trait in pharmaceutical and agricultural applications.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 40889-91-6[1][2][3][4] |

| Molecular Formula | C₇H₄ClF₃O[2][3][4] |

| Molecular Weight | 196.55 g/mol [1][2][3][4] |

| Appearance | Light orange to yellow to green clear liquid[2] |

| InChI Key | SUIZARUATMVYRT-UHFFFAOYSA-N[1][3] |

| SMILES | Oc1cc(ccc1Cl)C(F)(F)F[1] |

Physicochemical Data

The physical properties of this compound are summarized below. These constants are critical for handling, storage, and application in chemical synthesis.

| Property | Value | Conditions |

| Density | 1.459 g/mL[1][5] | at 25 °C[1][5] |

| Boiling Point | 87-88 °C[1][2][5] | at 38 mmHg[1][2][5] |

| 171.3 °C[4] | at 760 mmHg[4] | |

| Flash Point | 46 °C (114.8 °F)[1][4] | Closed cup[1] |

| Refractive Index | 1.473[1][5] | n20/D[1][5] |

| pKa (Predicted) | 7.49 ± 0.10[5] | |

| LogP (Predicted) | 3.58[4] |

Spectral Information

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound.

| Spectroscopy Type | Key Information |

| ¹³C NMR | Spectra available, obtained on a Varian XL-100 instrument.[3][6] |

| Mass Spectrometry (GC-MS) | NIST Number: 136490. Top mass-to-charge ratio (m/z) peaks at 196 and 198.[3] |

| Infrared (IR) Spectroscopy | FTIR spectra available, obtained using a CAPILLARY CELL: NEAT technique.[3] ATR-IR spectra also available, obtained on a Bruker Tensor 27 FT-IR.[3] |

Experimental Protocols

While specific experimental protocols for the determination of every physical property of this compound are not detailed in the available literature, general methodologies for characterizing phenols are well-established.

A. Determination of Solubility and Acidity

The solubility and acidity of a phenol can be assessed through standardized laboratory procedures.

-

Solubility in Water :

-

Acidity and pKa Determination :

-

Phenols are weakly acidic.[10] Their acidity can be confirmed with a litmus test, where a concentrated solution of the phenol will turn blue litmus paper red.[11]

-

Phenols react with strong bases like aqueous sodium hydroxide to form water-soluble phenoxide salts.[7][8] This property is often used to separate phenols from other non-acidic organic compounds.[8]

-

The pKa can be precisely determined using potentiometric titration or through spectroscopic methods like ¹⁹F NMR by comparing chemical shifts relative to known standards.[12]

-

B. Spectroscopic Analysis

The structural identity of the compound is confirmed using a suite of spectroscopic techniques.

-

Infrared (IR) Spectroscopy :

-

A sample is analyzed neat (as a pure liquid) between salt plates or using an Attenuated Total Reflectance (ATR) accessory.[3]

-

The spectrum is recorded, typically on a Fourier-transform infrared (FTIR) spectrometer.[3]

-

Key characteristic absorptions for phenols include a strong, broad O-H stretching band around 3300-3400 cm⁻¹ and a strong C-O stretching band near 1200 cm⁻¹.[13]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Mass Spectrometry (MS) :

-

The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation.

-

The molecule is ionized, and the mass-to-charge ratio of the resulting fragments is measured.

-

Phenols typically show a strong molecular ion peak. Common fragmentation patterns include the loss of CO (M-28) and a formyl radical (HCO·, M-29).[13]

-

Visualizations

Logical Relationship Diagram

The following diagram illustrates how the distinct structural features of this compound influence its key physicochemical properties.

References

- 1. This compound 96 40889-91-6 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]

- 5. 40889-91-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. embibe.com [embibe.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. capitalresin.com [capitalresin.com]

- 11. m.youtube.com [m.youtube.com]

- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of 2-chloro-5-(trifluoromethyl)phenol, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research.[1] The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines its various applications. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is an organic building block recognized for its unique properties stemming from the presence of chloro and trifluoromethyl groups on the phenol ring. The trifluoromethyl group, in particular, enhances its lipophilicity, which can improve the efficacy of active ingredients in pharmaceutical formulations.[2]

| Property | Value | Source |

| Molecular Weight | 196.55 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C₇H₄ClF₃O | [2][3][4][5][6][7] |

| CAS Number | 40889-91-6 | [2][3][4][5] |

| Appearance | Light orange to yellow to green clear liquid | [2] |

| Density | 1.459 - 1.47 g/mL at 25 °C | [2] |

| Boiling Point | 87-88 °C at 38 mmHg | [2] |

| Refractive Index | n20/D 1.47 - 1.473 | [2] |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Purity | ≥ 96-98% (GC) | [2] |

| Storage Conditions | Store at 2 - 8 °C | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of substituted phenols often involves multi-step reaction schemes. A general approach for preparing trifluoromethylphenols can involve the reaction of a trifluoromethyl halobenzene with a suitable reagent to introduce the hydroxyl group.[8] The following is a representative protocol for the synthesis of a chloro-trifluoromethylphenol, adapted from general synthetic procedures for similar compounds.

Materials:

-

3-Chloro-1-halobenzotrifluoride

-

Sodium benzylate

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Appropriate solvents (e.g., toluene, ethanol)

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Formation of the Benzyl Ether: In a reaction vessel, dissolve sodium benzylate in a suitable solvent. Add 3-chloro-1-halobenzotrifluoride to the solution. Heat the mixture to reflux and monitor the reaction by gas chromatography until the starting material is consumed. This reaction forms the corresponding trifluoromethylphenyl benzyl ether.[8]

-

Hydrogenolysis: After cooling, the reaction mixture containing the trifluoromethylphenyl benzyl ether is transferred to a hydrogenation apparatus. Add a catalytic amount of Pd/C. The vessel is then purged and filled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere until the benzyl group is cleaved.[8]

-

Work-up and Purification: Upon completion of the hydrogenolysis, the catalyst is removed by filtration. The filtrate is then washed with an aqueous solution of sodium hydroxide to extract the phenolic product as its sodium salt. The aqueous layer is separated and then acidified with hydrochloric acid to precipitate the this compound. The crude product can be further purified by distillation under reduced pressure.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Accurate analysis of this compound is crucial for quality control.[1] A general HPLC method for the analysis of similar phenol derivatives is described below.[1]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

This compound analytical standard

Procedure:

-

Standard Preparation: Prepare a stock solution of the analytical standard in acetonitrile (1 mg/mL). Create a series of working standards by diluting the stock solution with the mobile phase.[1]

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Elution: Start with a suitable ratio of Mobile Phase A and B, and gradually increase the percentage of Mobile Phase B over the run time to ensure separation.

-

-

Quantification: Identify the peak for this compound based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards to quantify the analyte in the sample.[1]

Applications and Relevance in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][6] The incorporation of a trifluoromethyl group is a key strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[9][10]

This compound serves as a building block for creating more complex molecules with specific biological activities.[2] Its applications span several areas:

-

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[2][6]

-

Agrochemicals: It is utilized in the formulation of herbicides and fungicides due to its antimicrobial properties.[2][6]

-

Material Science: The chemical is applied in the formulation of advanced materials to enhance properties such as thermal stability.[2]

Caption: Applications of this compound.

Synthesis Workflow

The synthesis of this compound can be visualized as a multi-step process, starting from a halogenated benzotrifluoride.

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[3][11][12] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[3][11] It may also cause respiratory irritation.[3][12] Appropriate personal protective equipment, including eye shields, face shields, and gloves, should be worn when handling this chemical. It should be stored in a well-ventilated place, and the container kept tightly closed.[13] For detailed safety information, refer to the Safety Data Sheet (SDS).[11][13]

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 9. jelsciences.com [jelsciences.com]

- 10. mdpi.com [mdpi.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemical-label.com [chemical-label.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Chloro-5-(trifluoromethyl)phenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The described methodology is based on established chemical transformations and provides a foundation for laboratory-scale synthesis.

Introduction

This compound is an aromatic organic compound featuring chloro and trifluoromethyl substituents. These functional groups impart unique electronic properties and metabolic stability to molecules, making this phenol a desirable building block in medicinal chemistry and materials science. This guide details a two-step synthesis route commencing from the commercially available 1-chloro-2-nitro-4-(trifluoromethyl)benzene.

Overall Synthesis Pathway

The synthesis of this compound is effectively achieved through a two-step process:

-

Reduction of the Nitro Group: The synthesis begins with the reduction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene to yield the corresponding aniline, 2-chloro-5-(trifluoromethyl)aniline. This transformation is typically accomplished via catalytic hydrogenation.

-

Diazotization and Hydrolysis: The resulting 2-chloro-5-(trifluoromethyl)aniline undergoes diazotization to form a diazonium salt, which is then hydrolyzed to afford the target compound, this compound.

The logical workflow for this synthesis is depicted below.

Experimental Protocols

The following sections provide detailed experimental methodologies for each step of the synthesis.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)aniline

This procedure details the reduction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene to 2-chloro-5-(trifluoromethyl)aniline via catalytic hydrogenation.[1]

Materials:

-

1-Chloro-2-nitro-4-(trifluoromethyl)benzene

-

Ethanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 1-chloro-2-nitro-4-(trifluoromethyl)benzene in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Rinse the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 2-chloro-5-(trifluoromethyl)aniline.

-

The crude product can be purified by vacuum distillation or recrystallization if necessary.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-chloro-5-(trifluoromethyl)aniline to this compound via a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis.

Materials:

-

2-Chloro-5-(trifluoromethyl)aniline

-

Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Water

-

Ice

Procedure:

-

In a beaker, add 2-chloro-5-(trifluoromethyl)aniline to a mixture of sulfuric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring to form a fine suspension of the amine salt.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline salt suspension, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask equipped with a condenser, bring a volume of water to a boil.

-

Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture, often with steam distillation, to drive the hydrolysis and distill the phenol product.

-

Collect the distillate, which will contain the this compound.

-

The phenol can be isolated from the aqueous distillate by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product.

Table 1: Properties of Starting Material and Intermediate

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 121-17-5 | C₇H₃ClF₃NO₂ | 225.55 | Yellow solid |

| 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | 195.57 | Colorless to light yellow liquid or solid |

Table 2: Properties of Final Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 40889-91-6 | C₇H₄ClF₃O | 196.55 | 87-88 / 38 mmHg |

Logical Relationships and Workflows

The experimental workflow for the synthesis of this compound can be visualized as a series of sequential operations.

References

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol

IUPAC Name: 2-Chloro-5-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic organic compound with significant applications in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, a representative synthesis protocol, and an exploration of its biological activities.

Chemical and Physical Properties

This compound is a substituted phenol characterized by the presence of a chlorine atom and a trifluoromethyl group on the benzene ring. These substitutions significantly influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 40889-91-6 | [1] |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Boiling Point | 87-88 °C at 38 mmHg | |

| Density | 1.459 g/mL at 25 °C | |

| Refractive Index | n20/D 1.473 | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a representative multi-step synthetic route can be proposed based on established organic chemistry principles and published methods for analogous compounds.[2][3] The following protocol describes a plausible pathway starting from commercially available precursors.

Representative Experimental Protocol

Step 1: Nitration of 4-chlorobenzotrifluoride

-

To a stirred solution of 4-chlorobenzotrifluoride in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature, typically between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete nitration.

-

Pour the reaction mixture over crushed ice, which will cause the precipitation of the crude product, 2-nitro-4-chlorobenzotrifluoride.

-

Filter the precipitate, wash it with cold water until the washings are neutral, and then dry it under a vacuum.

Step 2: Reduction of the Nitro Group

-

Dissolve the 2-nitro-4-chlorobenzotrifluoride obtained in the previous step in a suitable solvent, such as ethanol or methanol.

-

Add a reducing agent, for example, iron powder or tin(II) chloride, to the solution.

-

Acidify the mixture with hydrochloric acid and heat it to reflux for several hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and make it alkaline by adding a base, such as sodium hydroxide, to precipitate the iron or tin hydroxides.

-

Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate, and then remove the solvent under reduced pressure to yield 2-amino-4-chlorobenzotrifluoride.

Step 3: Diazotization and Hydrolysis

-

Dissolve the 2-amino-4-chlorobenzotrifluoride in an aqueous solution of a strong acid, such as sulfuric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite to the reaction mixture. This step generates the diazonium salt.

-

After the diazotization is complete, slowly heat the reaction mixture. The diazonium group will be hydrolyzed to a hydroxyl group, releasing nitrogen gas.

-

Extract the resulting this compound with an appropriate organic solvent.

-

Purify the crude product by techniques such as column chromatography or distillation under reduced pressure to obtain the final, pure compound.

Synthesis Workflow Diagram

Biological Activity and Potential Mechanism of Action

Phenolic compounds, including halogenated derivatives, are known to exhibit a broad range of biological activities.[4] this compound, in particular, has been noted for its antimicrobial properties. The general mechanism of action for phenolic compounds against microorganisms often involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[5]

The trifluoromethyl group can enhance the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi. Furthermore, the electron-withdrawing nature of both the chlorine and trifluoromethyl substituents can increase the acidity of the phenolic hydroxyl group, potentially influencing its interactions with biological macromolecules.[6]

While a specific signaling pathway directly modulated by this compound has not been extensively elucidated in publicly available literature, it is plausible that, like other cytotoxic phenols, it could induce cellular stress responses. A potential mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of cell death pathways such as apoptosis.

Postulated Cellular Impact Pathway

The following diagram illustrates a plausible, generalized pathway of how this compound might exert its cytotoxic effects on a microbial cell, based on the known activities of similar phenolic compounds.

Applications in Research and Development

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility stems from the unique combination of its functional groups, which can be further modified to create a diverse range of derivatives.

In drug discovery, the trifluoromethyl group is often incorporated into lead compounds to improve their metabolic stability, binding affinity, and bioavailability.[7] The chloro- and hydroxyl- functionalities on the phenyl ring provide reactive sites for various chemical transformations, making it a versatile intermediate for the synthesis of novel therapeutic agents.

In the agrochemical industry, this compound is a precursor for the development of new herbicides and fungicides. The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these crop protection agents.

Conclusion

This compound is a valuable chemical intermediate with a well-defined set of physical and chemical properties. While its direct biological mechanism of action requires further detailed investigation, its role as a precursor in the synthesis of bioactive molecules is well-established. The representative synthetic pathway and the postulated mechanism of action provided in this guide offer a solid foundation for researchers and professionals working in drug development and agrochemical synthesis. Further studies into its specific molecular targets and signaling pathway interactions will undoubtedly open up new avenues for its application.

References

- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum of 2-Chloro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Chloro-5-(trifluoromethyl)phenol, a key organic building block in various research and development applications. This document outlines the expected vibrational frequencies, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for the analysis.

Core Data Presentation: Predicted Infrared Absorption Bands

While a publicly available, peer-reviewed, and fully assigned experimental spectrum for this compound is not readily accessible, a reliable interpretation can be constructed from established group frequency correlations in infrared spectroscopy. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and the basis for these predictions. The data is compiled from general spectroscopic tables and analysis of similar halogenated and trifluoromethyl-substituted phenolic compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Comments |

| 3600 - 3200 | O-H stretch | Strong, Broad | The broadness of this peak is characteristic of the hydroxyl group in phenols, arising from intermolecular hydrogen bonding. |

| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak | These absorptions are typical for C-H stretching vibrations on a benzene ring. |

| 1610 - 1580 | Aromatic C=C stretch | Medium | Corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring. |

| 1500 - 1400 | Aromatic C=C stretch | Medium to Strong | Further characteristic absorptions from the aromatic ring's C=C bond stretching. |

| 1350 - 1150 | C-F stretch (of CF₃) | Strong | The trifluoromethyl group typically exhibits strong, characteristic absorption bands in this region due to the highly polar C-F bonds. |

| 1250 - 1200 | C-O stretch | Strong | The stretching vibration of the C-O bond in phenols is typically found in this range. |

| 850 - 750 | C-Cl stretch | Medium to Strong | The absorption due to the carbon-chlorine bond stretch is expected in this region of the fingerprint part of the spectrum. |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong | The specific position of these bands can be indicative of the substitution pattern on the benzene ring. |

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for obtaining the Attenuated Total Reflectance (ATR) FT-IR spectrum of a solid or liquid sample like this compound.

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric behavior of 2-Chloro-5-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its fragmentation pattern is crucial for reaction monitoring, impurity profiling, and metabolite identification.

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₄ClF₃O |

| Molecular Weight | 196.55 g/mol [1] |

| CAS Number | 40889-91-6[2] |

| Major GC-MS Peaks (m/z) | 196, 198, 63[1] |

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of both chlorine and trifluoromethyl groups significantly influences the fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical experimental setup for the analysis of this compound using GC-MS. This method is suitable for the separation and identification of this and other volatile phenolic compounds.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-1701 for polar compounds.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (20:1) or Splitless for trace analysis.[3]

-

Injection Volume: 1 µL

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV[3]

-

Ion Source Temperature: 230 °C[3]

-

Quadrupole Temperature: 150 °C[3]

-

MS Transfer Line Temperature: 280 °C

-

Mass Range: 40-500 amu

Sample Preparation:

Dissolve 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate to prepare a 10 mg/mL stock solution. Further dilute as necessary for analysis.

GC-MS Experimental Workflow

Mass Spectrometry Fragmentation Pattern

Under electron ionization, this compound undergoes characteristic fragmentation, providing a unique mass spectrum. The key fragmentation pathways are detailed below.

Predicted Mass Spectrometry Data:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 196/198 | [M]⁺˙ | - | [C₇H₄ClF₃O]⁺˙ |

| 161 | [M-Cl]⁺ | Cl | [C₇H₄F₃O]⁺ |

| 127 | [M-CF₃]⁺ | CF₃ | [C₆H₄ClO]⁺ |

| 99 | [M-CF₃-CO]⁺˙ | CF₃, CO | [C₅H₄Cl]⁺˙ |

| 63 | [C₅H₃]⁺ | CF₃, CO, HCl | [C₅H₃]⁺ |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 196/198) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway:

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [M]⁺˙ (m/z 196/198). Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of a chlorine radical, a trifluoromethyl radical, and a neutral carbon monoxide molecule.

Proposed Fragmentation Pathway

Discussion of Fragmentation Mechanisms:

The fragmentation of aromatic compounds often results in a prominent molecular ion, which is observed for this compound.[4] The presence of the phenolic hydroxyl group and the halogen and trifluoromethyl substituents leads to several competing fragmentation pathways.

-

Formation of the [M-Cl]⁺ ion (m/z 161): This fragment arises from the cleavage of the C-Cl bond, a common fragmentation for chlorinated aromatic compounds.

-

Formation of the [M-CF₃]⁺ ion (m/z 127): The loss of the trifluoromethyl radical is a characteristic fragmentation for compounds containing this group.

-

Formation of the [M-CF₃-CO]⁺˙ ion (m/z 99): Phenols are known to lose a neutral carbon monoxide molecule.[4] Following the initial loss of the trifluoromethyl radical, the resulting ion can undergo rearrangement and lose CO.

-

Formation of the [C₅H₃]⁺ ion (m/z 63): Subsequent loss of HCl from the m/z 99 fragment leads to the formation of the ion at m/z 63, which is one of the most abundant fragments in the spectrum.[1]

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pattern, data table, and experimental protocol serve as a valuable resource for scientists engaged in the analysis and characterization of this and related halogenated and trifluoromethylated aromatic compounds.

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-5-(trifluoromethyl)phenol (CAS No: 40889-91-6), a versatile organic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical properties and potential hazards, a thorough understanding of its safe handling is crucial for all laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClF₃O | |

| Molecular Weight | 196.55 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 87-88 °C at 38 mmHg | |

| Density | 1.459 g/mL at 25 °C | |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Refractive Index | n20/D 1.473 |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard classifications is provided in Table 2.

| Hazard Class | GHS Category | Hazard Statement | Reference |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour | [2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2] |

| Acute toxicity, oral (potential) | Category 4 | H302: Harmful if swallowed | [2] |

| Acute toxicity, dermal (potential) | Category 4 | H312: Harmful in contact with skin | [2] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive list of recommended PPE is provided in Table 3.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. | |

| Hand Protection | Chemical-resistant gloves (e.g., type ABEK (EN14387) respirator filter). | |

| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | [3] |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if inhalation risk is present. | [4] |

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the key toxicological endpoints of this compound, based on OECD guidelines and common in vitro methods.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol is based on the OECD Test Guideline 439.[5][6][7]

-

Preparation of RhE Tissue: Reconstituted human epidermis tissue models are equilibrated in culture medium.

-

Application of Test Chemical: A small volume of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known skin irritant) are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

-

Rinsing and Post-Incubation: The test chemical is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium for a post-incubation period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by viable cells is measured spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This protocol is based on the OECD Test Guideline 492.

-

Preparation of RhCE Tissue: Reconstituted human cornea-like epithelium tissue models are equilibrated in culture medium.

-

Application of Test Chemical: A defined amount of this compound is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.

-

Incubation: The tissues are incubated for a specified duration.

-

Rinsing and Post-Incubation: The test substance is rinsed off, and the tissues are incubated in fresh medium.

-

Viability Assessment: Tissue viability is assessed using a method such as the MTT assay.

-

Data Analysis: The viability of the treated tissues is compared to the negative control to determine the potential for eye irritation.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol describes a common method for assessing the cytotoxicity of a chemical on cultured cells.

-

Cell Culture: A suitable cell line (e.g., human liver hepatoma cells, HepG2) is cultured in appropriate media and seeded into 96-well plates.[8]

-

Exposure to Test Chemical: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24 hours).[8]

-

Neutral Red Staining: The exposure medium is replaced with a medium containing neutral red, a supravital dye that is taken up and stored in the lysosomes of viable cells.

-

Incubation and Dye Extraction: After incubation with the dye, the cells are washed, and the incorporated dye is extracted using a destaining solution.

-

Quantification: The amount of extracted neutral red is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The absorbance values are used to determine the concentration of the test chemical that causes a 50% reduction in cell viability (IC50).

Mandatory Visualizations

Generalized Antimicrobial Mechanism of Phenolic Compounds

Due to a lack of specific studies on the signaling pathways affected by this compound, the following diagram illustrates the generalized mechanisms by which phenolic compounds exert their antimicrobial activity. These mechanisms are broadly applicable to this class of compounds and involve disruption of the cell membrane, inhibition of enzymes, and damage to nucleic acids.[9]

Caption: Generalized antimicrobial action of phenolic compounds.

Experimental Workflow for Safe Handling

The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Storage and Disposal

-

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[4]

-

Disposal: Dispose of this material and its container as hazardous waste in accordance with local, regional, and national regulations.[3] Do not allow the product to enter drains.[3]

References

- 1. oecd.org [oecd.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. uniube.br [uniube.br]

- 7. x-cellr8.com [x-cellr8.com]

- 8. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

An Overview of a Key Building Block in Modern Chemistry

2-Chloro-5-(trifluoromethyl)phenol is a halogenated aromatic organic compound that serves as a versatile building block in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts specific physicochemical properties that make it a valuable precursor for developing novel bioactive compounds and advanced materials. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and potential biological relevance for researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Specifications

This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is 96% or higher. For research and development purposes, it is crucial to consider the product specifications provided by the suppliers to ensure the quality and consistency of the starting material.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Notes |

| Sigma-Aldrich | 96% | 40889-91-6 | C₇H₄ClF₃O | 196.55 | |

| Chem-Impex | ≥ 98% (GC) | 40889-91-6 | C₇H₄ClF₃O | 196.55 | |

| AOBChem | 97% | 40889-91-6[1] | C₇H₄ClF₃O[1] | 196.55 | |

| Santa Cruz Biotechnology | - | 40889-91-6[2] | C₇H₄ClF₃O[2] | 196.55[2] | For Research Use Only. |

Table 1: Commercial Suppliers and Product Specifications for this compound. This table summarizes the key specifications from various commercial suppliers. Purity levels and other parameters should be confirmed by consulting the supplier's certificate of analysis for specific batches.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-chloro-5-(trifluoromethyl)aniline. The key transformation involves a diazotization reaction followed by the hydrolysis of the resulting diazonium salt.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: Diazotization of 2-Chloro-5-(trifluoromethyl)aniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of 2-chloro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and water). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold deionized water.

-

Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the aniline solution while vigorously stirring and maintaining the temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid rise in temperature and the evolution of nitrogen oxides.

-

Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Quenching Excess Nitrous Acid: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.

Step 2: Hydrolysis of the Diazonium Salt

-

Reaction Setup: In a separate reaction vessel equipped for heating and distillation, bring a dilute solution of sulfuric acid to a gentle boil.

-

Addition of Diazonium Salt: Slowly and carefully add the freshly prepared diazonium salt solution from Step 1 to the boiling acidic solution. The diazonium salt is thermally labile and will decompose upon heating to form the corresponding phenol and evolve nitrogen gas.

-

Steam Distillation: The this compound formed is volatile with steam. The product can be co-distilled with water and collected in a receiving flask.

-

Isolation and Purification: The collected distillate will form a biphasic mixture. Separate the organic layer containing the crude product. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.

Figure 1. Synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity and mechanism of action of this compound are not extensively documented in publicly available literature, inferences can be drawn from the activities of structurally related compounds.

Halogenated phenols are known to exhibit a range of biological effects, including antimicrobial and enzyme-inhibiting properties. The presence of the trifluoromethyl group can significantly enhance a molecule's lipophilicity and metabolic stability, properties that are often desirable in drug candidates.

For instance, studies on other chlorinated and fluorinated phenols have demonstrated antibacterial activity.[3] The mechanism of such activity often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. A study on the structurally similar 2-chloro-5-fluoro phenol showed it possesses antibacterial activity and suggested potential interaction with enzymes like Staphylococcus aureus Tyrosyl-tRNA synthetase and human dihydroorotate dehydrogenase based on molecular docking studies.[3]

Given its structural features, this compound could potentially interact with various biological targets. A hypothetical workflow for investigating its biological activity would involve a series of in vitro assays.

Figure 2. A general workflow for the biological evaluation of a novel compound.

Due to the lack of specific experimental data on the biological targets of this compound, a diagram of a specific signaling pathway it modulates cannot be provided at this time. However, based on the activities of other phenolic compounds, potential interactions with pathways involved in cell proliferation, inflammation, and microbial survival could be investigated.

Conclusion

This compound is a commercially accessible and synthetically valuable compound with potential applications in the development of new pharmaceuticals and agrochemicals. While its specific biological activities are yet to be fully elucidated, its structural features suggest it as a promising candidate for further investigation. The provided synthetic protocol offers a starting point for its laboratory-scale preparation, and the proposed biological screening workflow outlines a rational approach to exploring its therapeutic potential. Further research into the precise biological targets and mechanisms of action of this compound is warranted to unlock its full potential in drug discovery and development.

References

A Technical Guide to the Purity of Commercially Available 2-Chloro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity levels of commercially available 2-Chloro-5-(trifluoromethyl)phenol, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details the reported purity from various suppliers, outlines representative analytical methodologies for purity assessment, and discusses potential impurities that may be present.

Commercial Purity Levels

This compound is available from several chemical suppliers with varying reported purity levels. The purity is typically determined by Gas Chromatography (GC). A summary of commercially available purity levels is presented in Table 1.

| Supplier | Reported Purity Level | Analytical Method |

| Sigma-Aldrich | 96% | Not Specified |

| TCI America | ≥ 98.0% | GC |

| Chem-Impex | ≥ 98% | GC |

| AOBChem | 97% | Not Specified |

Potential Impurities

The impurity profile of this compound is influenced by the synthetic route and purification methods employed. While specific synthetic procedures for this compound are not widely published, analogous syntheses of related trifluoromethylphenols suggest potential impurities.[1][2][3] These can be broadly categorized as:

-

Process-Related Impurities:

-

Unreacted Starting Materials: Residual precursors from the synthesis process.

-

Isomeric Byproducts: Formation of other isomers of chloro-(trifluoromethyl)phenol during the reaction.

-

Side-Reaction Products: Compounds formed from competing reaction pathways.

-

-

Degradation Products: Impurities formed during storage or through exposure to heat, light, or air.

-

Residual Solvents: Solvents used in the synthesis and purification steps.

Experimental Protocols for Purity Assessment

Accurate determination of the purity of this compound is crucial for its application in research and development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose. Representative protocols are detailed below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from general methods for the analysis of phenols and related compounds.[4][5]

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS).

-

Capillary column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier gas: Helium at a constant flow of 1.2 mL/min.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (20:1)

-

Injection Volume: 1 µL

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 10 min.

-

MS Conditions:

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: 40-500 amu

Sample Preparation:

-

Dissolve 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on methods for the analysis of structurally similar phenolic compounds.[6]

Instrumentation:

-

HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile.

-

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-35 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve 1 mg of the this compound sample in 1 mL of Acetonitrile.

Representative Synthesis and Purification

A general two-step method for preparing trifluoromethylphenols involves reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, followed by hydrogenolysis to yield the desired phenol.[2]

Purification is commonly achieved through distillation. For instance, in the synthesis of 2-chloro-4-trifluoromethylphenol, the crude product is purified by distillation at reduced pressure (e.g., 3.0 mm Hg).[1]

Visualized Workflows and Pathways

To further elucidate the processes involved in the analysis and synthesis of this compound, the following diagrams are provided.

References

- 1. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 2. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 3. benchchem.com [benchchem.com]

- 4. epa.gov [epa.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Derivatives from 2-Chloro-5-(trifluoromethyl)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from 2-Chloro-5-(trifluoromethyl)phenol. This versatile building block is a key intermediate in the development of novel pharmaceutical and agrochemical agents. The protocols outlined below cover key synthetic transformations, including O-alkylation (etherification), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Properties of this compound

Before proceeding with synthetic modifications, it is essential to be familiar with the physical and chemical properties of the starting material.

| Property | Value |

| CAS Number | 40889-91-6[1][2] |

| Molecular Formula | C₇H₄ClF₃O[1][2] |

| Molecular Weight | 196.55 g/mol [1] |

| Appearance | Liquid[1] |

| Boiling Point | 87-88 °C/38 mmHg (lit.)[1] |

| Density | 1.459 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.473 (lit.)[1] |

I. O-Alkylation: Synthesis of Aryl Ethers

The phenolic hydroxyl group of this compound can be readily alkylated to form a diverse range of aryl ethers. These derivatives are prevalent in medicinal chemistry and materials science. The following is a general protocol for O-alkylation via a Williamson ether synthesis approach.

Experimental Protocol: General O-Alkylation

Objective: To synthesize 2-chloro-1-(alkoxy)-5-(trifluoromethyl)benzene derivatives.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.), the chosen alkyl halide (1.1 - 1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Add a polar aprotic solvent such as acetone or DMF.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

Quantitative Data: O-Alkylation (Representative)

| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-6 | >90 |

| Ethyl Bromide | K₂CO₃ | DMF | 60 | 6-8 | 85-95 |

| Benzyl Bromide | Cs₂CO₃ | Acetone | Reflux | 3-5 | >95 |

Note: The data presented in this table are representative yields based on general Williamson ether synthesis protocols and may vary depending on the specific substrate and reaction conditions.

II. Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The chlorine atom of this compound and its ether derivatives can be utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for constructing complex molecular scaffolds. While aryl chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing trifluoromethyl group can facilitate the oxidative addition step.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-aryl-5-(trifluoromethyl)phenol or its ether derivatives.

Materials:

-

This compound derivative (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, combine the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling (Representative)

| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 70-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 75-90 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 60-75 |

Note: The data presented are based on typical conditions for Suzuki-Miyaura couplings of aryl chlorides and may require optimization for this specific substrate.

III. Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds.[4] This reaction can be applied to this compound derivatives to introduce a variety of primary and secondary amines, which are important pharmacophores. The amination of aryl chlorides can be challenging and often requires the use of specialized bulky phosphine ligands.[5]

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl derivatives of 2-amino-5-(trifluoromethyl)phenol.

Materials:

-

This compound derivative (1.0 eq.)

-

Amine (1.2 - 1.5 eq.)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

-

Strong base (e.g., NaOt-Bu, LiHMDS, K₃PO₄) (1.5 - 2.0 eq.)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

-

Add the this compound derivative and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite, washing with diethyl ether.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data: Buchwald-Hartwig Amination (Representative)

| Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-18 | 70-85 |

| Aniline | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 16-24 | 65-80 |

| Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 90 | 12-16 | 75-90 |

Note: These are representative conditions for Buchwald-Hartwig amination of aryl chlorides. The choice of ligand and base is crucial for achieving high yields and may require screening.

Synthetic Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Caption: Synthetic pathways for derivatives of this compound.

Caption: General experimental workflow for synthesis and purification.

References

Applications of 2-Chloro-5-(trifluoromethyl)phenol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

2-Chloro-5-(trifluoromethyl)phenol is a key building block in organic synthesis, particularly valued in the preparation of pharmaceutical intermediates. Its unique substitution pattern, featuring a chloro group and a trifluoromethyl moiety, imparts distinct physicochemical properties to molecules, influencing their biological activity and pharmacokinetic profiles. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the phenolic proton and can improve metabolic stability and lipophilicity of the final active pharmaceutical ingredient (API). This document outlines a key application of this compound in the synthesis of a crucial intermediate for a targeted cancer therapeutic.

Key Application: Intermediate for Tyrosine Kinase Inhibitors

This compound serves as a critical precursor in the synthesis of intermediates for tyrosine kinase inhibitors (TKIs), a class of targeted cancer drugs that block the action of enzymes called tyrosine kinases. One notable application is in the synthesis of an intermediate for Vecabrutinib , an investigational Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.

The synthesis involves a nucleophilic aromatic substitution reaction where the phenolic oxygen of this compound displaces a leaving group on a heterocyclic core, forming a diaryl ether linkage. This structural motif is common in many kinase inhibitors.

Experimental Protocol: Synthesis of a Vecabrutinib Intermediate

This protocol details the synthesis of a key intermediate for Vecabrutinib, involving the reaction of this compound with a substituted pyrimidine.

Reaction Scheme:

A general reaction scheme for the synthesis of a Vecabrutinib intermediate.

Materials:

-

This compound

-

Iodo-substituted pyrimidine intermediate

-

Cesium Carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) may be required for similar cross-coupling reactions, though some Ullmann-type couplings can proceed with copper catalysts or without a transition metal catalyst under specific conditions.

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Solvents for workup and purification (e.g., ethyl acetate, brine, water)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the iodo-substituted pyrimidine intermediate (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.5 M.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether intermediate.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of diaryl ether intermediates using this compound, based on literature precedents for similar reactions.

| Parameter | Value | Reference |

| Yield | 85-95% | General yields for similar Ullmann or Buchwald-Hartwig etherifications. A specific yield of 94% has been reported for a similar phenoxynicotinamide synthesis. |

| Purity | >98% (after chromatography) | Standard purity achieved for pharmaceutical intermediates. |

| Reaction Time | 4-24 hours | Dependent on substrate reactivity and reaction temperature. |

| Temperature | 80-120 °C | Typical range for Ullmann-type and related coupling reactions. |

Logical Workflow for Intermediate Synthesis and API Development

The following diagram illustrates the logical progression from the starting materials to the final API and its subsequent evaluation.

Workflow from intermediate synthesis to drug development.

This structured approach highlights the critical role of this compound in the early stages of pharmaceutical development, providing a foundation for the synthesis of complex and high-value active pharmaceutical ingredients. The protocols and data presented serve as a guide for researchers in the efficient utilization of this versatile intermediate.

Application Notes and Protocols for the Use of 2-Chloro-5-(trifluoromethyl)phenol in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-5-(trifluoromethyl)phenol as a key intermediate in the synthesis of agrochemicals, particularly phenoxyacetic acid herbicides. Detailed protocols, quantitative data, and mechanistic diagrams are presented to facilitate research and development in this area.

Introduction

This compound is a versatile building block in the synthesis of various agrochemicals. Its chemical structure, featuring a chlorinated and trifluoromethylated phenyl ring, imparts desirable properties to the final active ingredients. The trifluoromethyl group, in particular, is known to enhance the lipophilicity, metabolic stability, and overall efficacy of agrochemicals[1]. This document focuses on the synthesis of phenoxyacetic acid herbicides, a class of synthetic auxins that induce uncontrolled growth in broad-leaf weeds.

Synthesis of Phenoxyacetic Acid Herbicides

The synthesis of phenoxyacetic acid herbicides from this compound is primarily achieved through the Williamson ether synthesis. This reaction involves the formation of a phenoxide from the phenol, which then acts as a nucleophile to displace a halide from a haloacetic acid or its ester.

Key Reaction: Williamson Ether Synthesis

The general scheme for the Williamson ether synthesis of a phenoxyacetic acid herbicide using this compound is as follows:

-

Deprotonation: this compound is treated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding sodium or potassium phenoxide.

-

Nucleophilic Substitution: The phenoxide then reacts with a haloacetic acid derivative (e.g., ethyl chloroacetate) via an SN2 reaction to form the ether linkage.

-

Hydrolysis (if starting with an ester): If an ester of a haloacetic acid is used, a final hydrolysis step is required to obtain the carboxylic acid form of the herbicide.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-chloro-5-(trifluoromethyl)phenoxy)acetic acid

This protocol describes a representative synthesis of a phenoxyacetic acid herbicide starting from this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethyl chloroacetate (ClCH₂COOCH₂CH₃)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Formation of Sodium 2-chloro-5-(trifluoromethyl)phenoxide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.05 eq) in water dropwise to the stirred solution at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the phenoxide.

-

-

Etherification:

-

To the phenoxide solution, add ethyl chloroacetate (1.1 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis:

-

After the etherification is complete, add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Continue to reflux for an additional 2-3 hours to hydrolyze the ester.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude product.

-

Extract the product with diethyl ether (3 x 50 mL).

-